Androst-4-ene-3,17-dione dioxime
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Overview
Description
Androst-4-ene-3,17-dione dioxime is a derivative of androst-4-ene-3,17-dione, a steroid hormone and intermediate in the biosynthesis of testosterone and estrone
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of androst-4-ene-3,17-dione dioxime typically involves the reaction of androst-4-ene-3,17-dione with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the dioxime derivative.
Industrial Production Methods: Industrial production methods for this compound often involve microbial biotransformation processes. For instance, the use of specific fungal species such as Aspergillus and Fusarium has been explored for the biotransformation of androst-4-ene-3,17-dione to its dioxime derivative .
Chemical Reactions Analysis
Types of Reactions: Androst-4-ene-3,17-dione dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert the dioxime to other steroid derivatives.
Substitution: The dioxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Hydroxylated derivatives such as 11α-hydroxy-AD and 14α-hydroxy-AD.
Reduction: Testosterone and other reduced steroid derivatives.
Substitution: Functionalized steroid derivatives with different substituents at the dioxime position.
Scientific Research Applications
Androst-4-ene-3,17-dione dioxime has several scientific research applications:
Mechanism of Action
The mechanism of action of androst-4-ene-3,17-dione dioxime involves its interaction with specific enzymes and receptors in the body. It acts as a precursor to various steroid hormones, influencing their biosynthesis and metabolism. The compound targets enzymes such as 3β-hydroxysteroid dehydrogenase and aromatase, which are involved in the conversion of androst-4-ene-3,17-dione to testosterone and estrone .
Comparison with Similar Compounds
Androstenedione: An endogenous weak androgen steroid hormone and intermediate in the biosynthesis of testosterone and estrone.
Androstenediol: Another steroid hormone closely related to androstenedione, with similar biosynthetic pathways.
Uniqueness: Androst-4-ene-3,17-dione dioxime is unique due to its specific dioxime functional group, which imparts distinct chemical properties and reactivity compared to other similar steroid compounds. This uniqueness makes it valuable for specific synthetic and therapeutic applications.
Properties
CAS No. |
5953-65-1 |
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Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(NZ)-N-[(3E)-3-hydroxyimino-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hydroxylamine |
InChI |
InChI=1S/C19H28N2O2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21-23)19(15,2)10-8-16(14)18/h11,14-16,22-23H,3-10H2,1-2H3/b20-13+,21-17- |
InChI Key |
HDKWUWWSIDAZMQ-QBWZCQBYSA-N |
Isomeric SMILES |
CC12CC/C(=N\O)/C=C1CCC3C2CCC\4(C3CC/C4=N/O)C |
Canonical SMILES |
CC12CCC(=NO)C=C1CCC3C2CCC4(C3CCC4=NO)C |
Origin of Product |
United States |
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